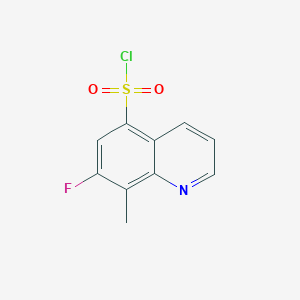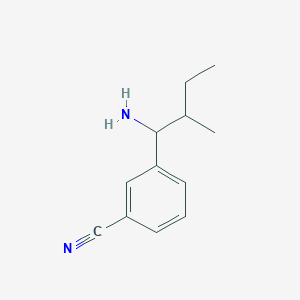
3-(1-Amino-2-methylbutyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-2-methylbutyl)benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, featuring an amino group and a methylbutyl substituent on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylbutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-2-methylbutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
3-(1-Amino-2-methylbutyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Amino-2-methylbutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, lacking the amino and methylbutyl substituents.
3-Aminobenzonitrile: Similar structure but without the methylbutyl group.
4-(1-Amino-2-methylbutyl)benzonitrile: Positional isomer with the amino and methylbutyl groups at different positions on the benzene ring.
Uniqueness
3-(1-Amino-2-methylbutyl)benzonitrile is unique due to the presence of both the amino and methylbutyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3-(1-amino-2-methylbutyl)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-9(2)12(14)11-6-4-5-10(7-11)8-13/h4-7,9,12H,3,14H2,1-2H3 |
Clé InChI |
UQQVSMAHOVXRFA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C1=CC=CC(=C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
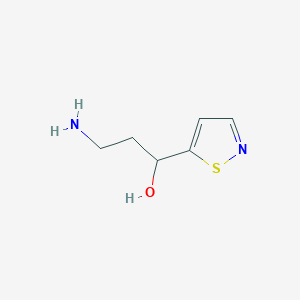
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
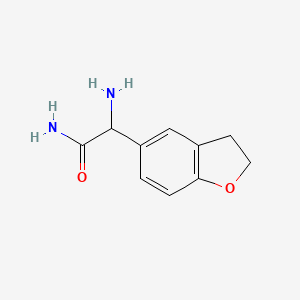

![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
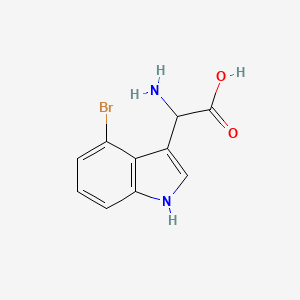
![(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13174732.png)
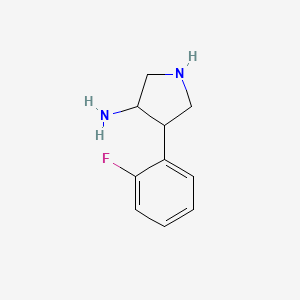

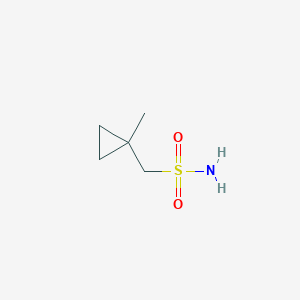

![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
